
Benzenaminium, N,N-dimethyl-N-tetradecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenaminium, N,N-dimethyl-N-tetradecyl- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound consists of a benzene ring attached to an ammonium ion, which is further substituted with dimethyl and tetradecyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N,N-dimethyl-N-tetradecyl- typically involves the quaternization of N,N-dimethylaniline with a tetradecyl halide. The reaction is carried out in a suitable solvent, such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
N,N-dimethylaniline+Tetradecyl halide→Benzenaminium, N,N-dimethyl-N-tetradecyl-+Halide ion
Industrial Production Methods
In industrial settings, the production of Benzenaminium, N,N-dimethyl-N-tetradecyl- is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenaminium, N,N-dimethyl-N-tetradecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: N-oxides of Benzenaminium, N,N-dimethyl-N-tetradecyl-.
Reduction: Tertiary amines.
Substitution: Nitrobenzenaminium and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenaminium, N,N-dimethyl-N-tetradecyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of Benzenaminium, N,N-dimethyl-N-tetradecyl- primarily involves its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets and destroys microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenaminium, N,N-dimethyl-N-dodecyl-: Similar structure but with a shorter alkyl chain.
Benzenaminium, N,N-dimethyl-N-hexadecyl-: Similar structure but with a longer alkyl chain.
Benzenaminium, N,N-dimethyl-N-octadecyl-: Similar structure but with an even longer alkyl chain.
Uniqueness
Benzenaminium, N,N-dimethyl-N-tetradecyl- is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs.
Eigenschaften
CAS-Nummer |
76138-66-4 |
|---|---|
Molekularformel |
C22H40N+ |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
dimethyl-phenyl-tetradecylazanium |
InChI |
InChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-23(2,3)22-19-16-15-17-20-22/h15-17,19-20H,4-14,18,21H2,1-3H3/q+1 |
InChI-Schlüssel |
WPWQDPLEWIUTEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



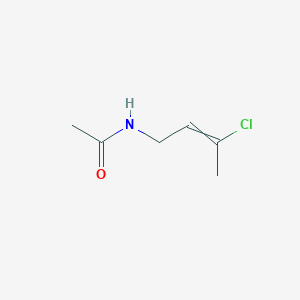
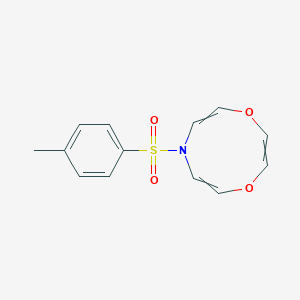

![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
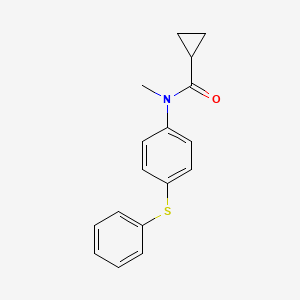

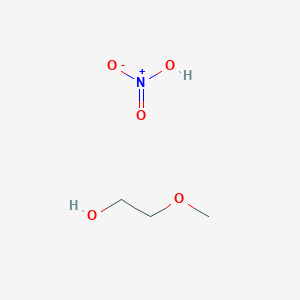
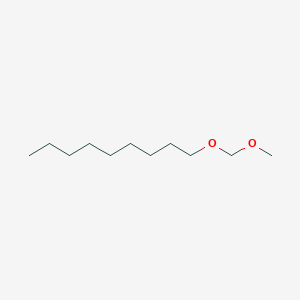


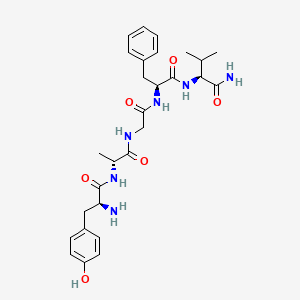
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
